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Compound of Interest

Compound Name: (Benzyloxy)benzene-d2

Cat. No.: B15599462 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed overview of the available spectroscopic data for

(Benzyloxy)benzene. It is important to note that while the request specified

(Benzyloxy)benzene-d2, a comprehensive search of publicly available scientific databases did

not yield specific spectroscopic information for this deuterated isotopologue. Consequently, this

guide presents the spectroscopic data for the non-deuterated parent compound,

(Benzyloxy)benzene, which serves as a crucial reference for researchers working with its

deuterated analogues. The methodologies described herein are standard for the analysis of

solid organic compounds and are directly applicable for acquiring data on

(Benzyloxy)benzene-d2.

Data Presentation
The quantitative spectroscopic data for (Benzyloxy)benzene are summarized in the tables

below for ease of reference and comparison.

Mass Spectrometry Data
The mass spectrum of (Benzyloxy)benzene is characterized by a distinct fragmentation pattern.

The molecular ion peak is observed, and the base peak corresponds to the formation of the

stable tropylium ion.[1]
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Ion Description m/z Ratio Relative Abundance

Molecular Ion [M]⁺ 184 Present

Tropylium Ion [C₇H₇]⁺ 91 100% (Base Peak)

Phenyl Cation [C₆H₅]⁺ 77 Significant

Infrared (IR) Spectroscopy Data
The infrared spectrum of (Benzyloxy)benzene exhibits characteristic absorption bands that

correspond to the vibrations of its functional groups. The data presented here is for the gas-

phase spectrum.[2] Key absorptions are consistent with the presence of aromatic rings and the

ether linkage.[3][4][5]

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic

1600-1585 C-C stretch (in-ring) Aromatic

1500-1400 C-C stretch (in-ring) Aromatic

~1250 C-O stretch Aryl ether

900-675 C-H "oop" (out-of-plane) bend Aromatic

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
A specific experimental ¹H or ¹³C NMR spectrum for (Benzyloxy)benzene was not found in the

searched databases. However, for a molecule with this structure, the expected proton NMR

spectrum would show signals in the aromatic region (approximately 6.5-8.0 ppm) for the

protons on the benzene rings and a characteristic signal for the benzylic protons (CH₂)

adjacent to the ether oxygen, typically in the range of 4.5-5.5 ppm.[4][6] The carbon NMR

would similarly show distinct signals for the aromatic and benzylic carbons.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining a solution-state NMR spectrum of a

solid organic compound.[7][8][9][10]

Sample Preparation:

Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[9]

Select a suitable deuterated solvent that completely dissolves the sample (e.g., CDCl₃,

DMSO-d₆).[7][8]

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

Gentle vortexing or sonication can aid dissolution.[8]

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing.[7][9]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, high-quality 5 mm NMR tube to remove any particulate matter.[10]

Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[8]

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.

Tune and match the probe to the desired nucleus (e.g., ¹H or ¹³C).
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Set the appropriate acquisition parameters (e.g., number of scans, spectral width,

relaxation delay) and acquire the spectrum.

Infrared (IR) Spectroscopy
The following protocol describes the thin solid film method for acquiring the IR spectrum of a

solid sample.[11]

Sample Preparation:

Place a small amount (approx. 50 mg) of the solid sample into a clean vial.

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the

solid.

Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound

on the plate.

Visually inspect the film; if it is too thin (resulting in weak peaks), add another drop of the

solution and let it dry. If it is too thick (resulting in overly intense, broad peaks), clean the

plate and prepare a more dilute solution.[11]

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Run the sample spectrum.

After analysis, clean the salt plate with a suitable solvent (e.g., dry acetone), dry it, and

return it to a desiccator to prevent moisture damage.[12]

Mass Spectrometry (MS)
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This protocol outlines the general procedure for obtaining an electron ionization (EI) mass

spectrum.[13][14][15]

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer. For solid samples,

this is often done using a direct insertion probe.

The sample is introduced into the ion source, which is under a high vacuum.[13]

The sample is heated to produce a sufficient vapor pressure.

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a high-energy beam

of electrons (typically 70 eV for EI-MS).[14]

This bombardment removes an electron from the molecule, creating a positively charged

radical cation known as the molecular ion.[15]

Mass Analysis and Detection:

The newly formed ions are accelerated by an electric field into the mass analyzer.

The mass analyzer (e.g., a magnetic sector or a quadrupole) separates the ions based on

their mass-to-charge (m/z) ratio.[15]

A detector at the end of the analyzer measures the abundance of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing the relative abundance of each

ion.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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